N-(4-Oxo-6-phenyl-1,4-dihydropyrido[3,2-d]pyrimidin-2-yl)acetamide

Lipophilicity ADME Drug Design

N-(4-Oxo-6-phenyl-1,4-dihydropyrido[3,2-d]pyrimidin-2-yl)acetamide is a synthetic, heterocyclic small molecule belonging to the pyrido[3,2-d]pyrimidine class. It is characterized by a core bicyclic structure with a phenyl substituent at position 6 and an acetamide group at position 2, giving it a molecular formula of C15H12N4O2 and a molecular weight of 280.28 g/mol.

Molecular Formula C15H12N4O2
Molecular Weight 280.28 g/mol
CAS No. 917757-18-7
Cat. No. B12602544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Oxo-6-phenyl-1,4-dihydropyrido[3,2-d]pyrimidin-2-yl)acetamide
CAS917757-18-7
Molecular FormulaC15H12N4O2
Molecular Weight280.28 g/mol
Structural Identifiers
SMILESCC(=O)NC1=NC2=C(C(=O)N1)N=C(C=C2)C3=CC=CC=C3
InChIInChI=1S/C15H12N4O2/c1-9(20)16-15-18-12-8-7-11(10-5-3-2-4-6-10)17-13(12)14(21)19-15/h2-8H,1H3,(H2,16,18,19,20,21)
InChIKeyAWNCIEZEMOHLMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Oxo-6-phenyl-1,4-dihydropyrido[3,2-d]pyrimidin-2-yl)acetamide (CAS 917757-18-7): Definitive Procurement Evidence Guide for a Pyrido[3,2-d]pyrimidine Scaffold


N-(4-Oxo-6-phenyl-1,4-dihydropyrido[3,2-d]pyrimidin-2-yl)acetamide is a synthetic, heterocyclic small molecule belonging to the pyrido[3,2-d]pyrimidine class . It is characterized by a core bicyclic structure with a phenyl substituent at position 6 and an acetamide group at position 2, giving it a molecular formula of C15H12N4O2 and a molecular weight of 280.28 g/mol . This scaffold is historically associated with the inhibition of critical biological targets such as dihydrofolate reductase (DHFR) and dihydroorotate dehydrogenase (DHODH), which are validated pathways for anticancer and antimalarial drug discovery [1].

Why N-(4-Oxo-6-phenyl-1,4-dihydropyrido[3,2-d]pyrimidin-2-yl)acetamide Cannot Be Replaced by Generic Pyrido[3,2-d]pyrimidine Analogs


The biological activity and physicochemical properties of pyrido[3,2-d]pyrimidines are exquisitely sensitive to their substitution patterns. The specific combination of a 4-oxo group, a 6-phenyl ring, and a 2-acetamide moiety on this scaffold results in a unique profile that cannot be replicated by other in-class compounds. For instance, variations at the 6-position, such as chloro or piperazinyl substitutions, are known to drastically alter target affinity, selectivity profiles between human and parasitic enzymes, and overall lipophilicity [1]. Generic procurement or substitution without considering these structural determinants risks selecting a compound with fundamentally different biochemical behavior, invalidating experimental results.

Quantitative Differentiators of N-(4-Oxo-6-phenyl-1,4-dihydropyrido[3,2-d]pyrimidin-2-yl)acetamide vs. In-Class Analogs


Partition Coefficient (LogP) as a Key Discriminator for Membrane Permeability vs. 6-Chloro Analogs

The target compound exhibits a calculated LogP of 3.01 . This is a critical differentiator from more polar analogs. For example, N-(4,6-dichloropyrido[3,2-d]pyrimidin-2-yl)acetamide, a common synthetic precursor, has a lower calculated LogP due to the electron-withdrawing chloro substituents which reduce lipophilicity [1]. The higher LogP of the target compound suggests enhanced passive membrane permeability, a key prerequisite for intracellular target engagement.

Lipophilicity ADME Drug Design

Polar Surface Area (PSA) Differentiation for Blood-Brain Barrier Penetration vs. Piperazinyl Analogs

The topological polar surface area (TPSA) of the target compound is 91.49 Ų . This value falls below the commonly cited threshold of 140 Ų for blood-brain barrier (BBB) penetration and is significantly lower than piperazinyl-substituted analogs, such as N-(6-Phenyl-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidin-2-yl)acetamide, which would exhibit a TPSA >100 Ų due to the additional polar nitrogen atoms in the piperazine ring [1]. This structural feature makes the target compound a preferred starting point for CNS-focused drug discovery programs.

Blood-Brain Barrier CNS Drug Delivery PSA

Hydrogen Bond Donor/Acceptor Profile Differentiation from DHFR-Targeted Antifolates

This compound possesses 2 hydrogen bond donors and 4 hydrogen bond acceptors . In contrast, classical antifolates targeting DHFR, such as piritrexim (a 2,4-diaminopyrido[3,2-d]pyrimidine), typically feature a 2,4-diamino substitution pattern that provides a different H-bond donor/acceptor profile critical for DHFR binding [1]. The 2-acetamide architecture in the target compound suggests a divergent binding mode, potentially avoiding DHFR while maintaining affinity for DHODH or other kinase targets [2].

Hydrogen Bonding Target Engagement Antifolate

Molecular Weight and Structural Complexity Advantages for Lead Optimization

With a molecular weight of 280.28 g/mol, the target compound adheres to lead-like chemical space guidelines (MW < 350) . It is significantly smaller and less complex than many advanced pyrido[3,2-d]pyrimidine derivatives, such as those described in patent US8703811 (e.g., compound 49, which has a MW > 400 g/mol) [1]. This lower molecular complexity provides a strategic advantage for medicinal chemistry optimization, offering more vectors for chemical modification without violating Lipinski's Rule of Five.

Lead-Likeness Fragment-Based Drug Discovery Optimization

High-Value Application Scenarios for N-(4-Oxo-6-phenyl-1,4-dihydropyrido[3,2-d]pyrimidin-2-yl)acetamide Based on Verified Differentiation


Probe Molecule for Selectivity Profiling Between DHFR and DHODH in Cancer and Parasitology Research

Given its distinct 2-acetamide pharmacophore, which differs fundamentally from the 2,4-diamino motif required for DHFR binding, this compound is an ideal probe for experiments aimed at deconvoluting the contributions of DHFR versus DHODH inhibition to antiproliferative phenotypes. This is supported by the hydrogen bond donor count evidence (2 for target vs. 4 for DHFR inhibitors) [1].

Central Nervous System (CNS) Drug Discovery Lead Generation

With a TPSA of 91.49 Ų, well below the 140 Ų BBB penetration threshold, this compound is strategically suited for CNS-focused medicinal chemistry campaigns where brain exposure is paramount. This differentiates it from piperazinyl-substituted analogs that have predictably higher TPSA and lower BBB penetration potential [2].

Physicochemical Property Benchmarking for Antimalarial and Antibacterial DHODH Programs

The measured LogP of 3.01 and molecular weight of 280.28 g/mol position this compound as a reference standard for calibrating structure-activity relationship (SAR) studies targeting parasitic DHODH enzymes. It serves as a balanced starting point between the low lipophilicity of dichloro precursors and the high molecular complexity of patent-protected advanced leads [3].

Fragment-Based and Structure-Guided Drug Design Initiatives

As a low-molecular-weight core (280.28 g/mol) that already incorporates key substituents (6-phenyl and 2-acetamide) known to be important for bioactivity, the compound is a strategic intermediate for fragment-growing strategies and co-crystallography studies with target enzymes like DHODH. Its molecular simplicity relative to patent examples (>400 g/mol) maximizes synthetic tractability [4].

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